3-bromo-1-(trifluoromethyl)-1H-indazole
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Overview
Description
3-Bromo-1-(trifluoromethyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to the indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(trifluoromethyl)-1H-indazole typically involves the bromination of 1-(trifluoromethyl)-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dehalogenation to remove the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted indazoles with various functional groups replacing the bromine atom.
Oxidation: Products include indazole oxides or other oxidized derivatives.
Reduction: Products include dehalogenated indazoles or other reduced forms.
Scientific Research Applications
3-Bromo-1-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(trifluoromethyl)-1H-pyrazole
- 3-Bromo-1-(trifluoromethyl)-1H-benzimidazole
- 3-Bromo-1-(trifluoromethyl)-1H-pyrrole
Uniqueness
3-Bromo-1-(trifluoromethyl)-1H-indazole is unique due to its specific indazole core structure combined with the bromine and trifluoromethyl substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its reactivity and stability under different conditions also set it apart from other similar compounds.
Properties
Molecular Formula |
C8H4BrF3N2 |
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Molecular Weight |
265.03 g/mol |
IUPAC Name |
3-bromo-1-(trifluoromethyl)indazole |
InChI |
InChI=1S/C8H4BrF3N2/c9-7-5-3-1-2-4-6(5)14(13-7)8(10,11)12/h1-4H |
InChI Key |
ONVHKNHXYVCKFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2C(F)(F)F)Br |
Origin of Product |
United States |
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